para-Hydroxy Atorvastatin-d5 Calcium Salt
CAS No.: 265989-45-5
Cat. No.: VC0196541
Molecular Formula: C66H58D10CaF2N4O12
Molecular Weight: 1199.42
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 265989-45-5 |
---|---|
Molecular Formula | C66H58D10CaF2N4O12 |
Molecular Weight | 1199.42 |
Appearance | Off-White Solid |
Melting Point | 174-179°C |
Chemical Identity and Structure
Nomenclature and Identification
Para-Hydroxy Atorvastatin-d5 Calcium Salt is identified by several technical designations in scientific literature. The compound has a unique identification number (CAS No. 265989-45-5) that distinguishes it from other atorvastatin derivatives . Several synonyms exist for this compound, including [2H5]-p-Hydroxyatorvastatin calcium salt, [2H5]-4-Hydroxy Atorvastatin Calcium Salt, and di(4-Hydroxy Atorvastatin-d5) Calcium Salt, reflecting its structural features and deuterium labeling .
Molecular Properties
The molecular properties of para-Hydroxy Atorvastatin-d5 Calcium Salt are essential for understanding its behavior in analytical and biological systems. The table below summarizes these key characteristics:
Property | Value |
---|---|
Chemical Formula | C66H60CaD10F2N4O12 |
Molecular Weight | 1199.41802418 g/mol |
CAS Number | 265989-45-5 |
Structure Type | Calcium salt, deuterium-labeled metabolite |
Deuteration | 5 deuterium atoms (pentadeuteriophenyl group) |
The molecular formula indicates that this compound exists as a calcium salt with two para-hydroxy atorvastatin-d5 molecules connected to a single calcium ion . This dimeric structure influences its physical properties and analytical behavior.
Structural Characteristics
The structural architecture of para-Hydroxy Atorvastatin-d5 Calcium Salt features several distinctive elements that contribute to its functionality. At its core is a pyrrol-1-yl structure with multiple functional groups attached. The molecule contains a 4-fluorophenyl group, a hydroxyphenyl carbamoyl component, and critically, a pentadeuteriophenyl group where five hydrogen atoms are replaced with deuterium isotopes . The chemical name "calcium,(3S,5S)-7-[2-(4-fluorophenyl)-4-[(4-hydroxyphenyl)carbamoyl]-3-(2,3,4,5,6-pentadeuteriophenyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate" provides a complete description of its complex structure .
Metabolic Significance
Relationship to Atorvastatin
Para-Hydroxy Atorvastatin-d5 Calcium Salt represents an important metabolite of atorvastatin, which is classified as an HMG-CoA reductase inhibitor. Atorvastatin undergoes metabolism in the body to form several active metabolites, including para-hydroxy atorvastatin . Understanding these metabolic pathways is crucial for comprehensive pharmacokinetic analysis and therapeutic optimization. The deuterium labeling in this compound allows researchers to specifically track this metabolite in complex biological systems without interference from endogenous compounds.
Active Metabolite Status
As a metabolite of atorvastatin, para-hydroxy atorvastatin retains pharmacological activity. The parent compound, atorvastatin, is the only drug in its class specifically indicated for lowering both elevated LDL-cholesterol and triglycerides in patients with hypercholesterolemia . The para-hydroxy metabolite contributes to this therapeutic effect, making it important to understand its formation, distribution, and elimination in patients receiving atorvastatin therapy.
Analytical Applications
Use in Pharmacokinetic Studies
Para-Hydroxy Atorvastatin-d5 Calcium Salt serves as an invaluable internal standard in pharmacokinetic studies. The compound is primarily used in tracing the metabolic pathways of atorvastatin in biological systems, allowing researchers to study how the drug is processed in the body. This application is particularly important for understanding individual variations in atorvastatin metabolism and potential drug-drug interactions.
Liquid Chromatography-Mass Spectrometry Methods
Specialized analytical methods have been developed for quantitating atorvastatin and its metabolites in plasma samples. These methods typically employ liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) . The extraction procedure for these analyses often involves washing plasma samples at high pH with diethyl ether, followed by extracting the analytes and internal standards from acidified plasma . The deuterium labeling in para-Hydroxy Atorvastatin-d5 creates a mass shift that allows clear differentiation between the internal standard and the analyte of interest during mass spectrometric detection.
Sample Preparation Techniques
Effective sample preparation is crucial for accurate analysis of atorvastatin and its metabolites. A validated method described in the literature involves a multi-step process where the ether layer from plasma extraction is evaporated to dryness and the residue reconstituted in ammonium acetate-acetonitrile-isopropanol solution (60:40:1, v/v/v) . This approach ensures optimal recovery and separation of para-hydroxy atorvastatin and related compounds.
Physical and Chemical Properties
Chemical Reactivity
Para-Hydroxy Atorvastatin-d5 Calcium Salt can undergo various chemical reactions similar to those of non-labeled atorvastatin derivatives. These may include oxidation or reduction reactions depending on the reagents and conditions employed. The hydroxyl group in the para position affects the molecule's polarity and reactivity profile, potentially influencing its behavior in biological systems and analytical procedures.
Research Applications
Reference Standard in Assay Development
As a reference standard, para-Hydroxy Atorvastatin-d5 Calcium Salt plays a crucial role in the development and validation of analytical methods for atorvastatin and its metabolites. It provides researchers with a reliable internal standard that behaves nearly identically to the analyte of interest while being distinguishable by mass spectrometry.
Metabolite Profiling Studies
The compound facilitates detailed metabolite profiling studies, enabling researchers to examine the formation, distribution, and elimination of atorvastatin metabolites across different species and patient populations . Such studies have been conducted in human, dog, and rat plasma to understand species differences in atorvastatin metabolism . These investigations contribute to our understanding of the drug's efficacy and safety profile.
Bioequivalence and Bioavailability Assessment
Pharmacological Mechanism
HMG-CoA Reductase Inhibition
Like its parent compound, para-hydroxy atorvastatin functions as an HMG-CoA reductase inhibitor, which plays a crucial role in cholesterol biosynthesis. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a rate-limiting step in cholesterol production. By inhibiting this enzyme, atorvastatin and its active metabolites effectively reduce cholesterol synthesis in the liver.
Impact on Lipid Profiles
Atorvastatin is specifically indicated for lowering both elevated LDL-cholesterol and triglycerides in patients with hypercholesterolemia . The para-hydroxy metabolite contributes to this therapeutic effect, helping to reduce cardiovascular risk factors associated with dyslipidemia. Understanding the role of active metabolites in this process is important for optimizing statin therapy and predicting treatment outcomes.
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